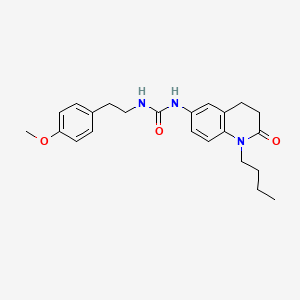

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea, also known as BU-32, is a small molecule compound that has gained interest in scientific research due to its potential therapeutic applications. BU-32 is a urea derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds

Research has led to the development of novel compounds with primaquine and hydroxyl or halogen substituted benzene moieties, bridged by urea or bis-urea functionalities. These compounds have been synthesized using benzotriazole as the synthon and evaluated for their antiproliferative activity against various cancer cell lines. For example, specific derivatives demonstrated significant antiproliferative effects, especially against breast carcinoma MCF-7 cell lines, with some showing extreme selectivity. Further biological experiments revealed effects on cell cycle and induced cell death, highlighting the potential for development as breast carcinoma drugs due to high activity, selectivity, and compliance with drug development rules (Perković et al., 2016).

Antagonistic Activities on Human Adenosine A(3) Receptors

Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with series of N-phenyl-N'-quinazolin-4-ylurea and N-phenyl-N'-isoquinolin-1-ylurea derivatives synthesized and tested for their adenosine receptor affinities. These studies contribute to understanding the structure-affinity relationship, influencing the development of potent human adenosine A(3) receptor antagonists, which could be beneficial for further characterization of the human A(3) receptor and potential therapeutic applications (van Muijlwijk-Koezen et al., 2000).

Inhibition of Tubulin Polymerization

Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to the compound of interest, have been investigated for their inhibition of tubulin polymerization, an action associated with cytostatic activity. The study aimed to identify essential structural elements required for this inhibition, providing insights into the development of new cytostatics that disrupt microtubule assembly, similar to the mechanism of action of colchicine, thus offering potential in cancer treatment strategies (Gastpar et al., 1998).

TRPM8 Channel Receptor Antagonism and Antiprostate Cancer Agents

Tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives have been identified as selective TRPM8 channel receptor antagonists. These compounds, through detailed structure-activity relationships, demonstrate potent activity in reducing the growth of LNCaP prostate cancer cells, highlighting the link between TRPM8 inhibition and reduced tumor cell proliferation. This research opens new avenues for the treatment of prostate cancer, emphasizing the importance of selective channel receptor antagonism (De Petrocellis et al., 2016).

properties

IUPAC Name |

1-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-4-15-26-21-11-8-19(16-18(21)7-12-22(26)27)25-23(28)24-14-13-17-5-9-20(29-2)10-6-17/h5-6,8-11,16H,3-4,7,12-15H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOPKMUPNZYVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)